
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the difluoroacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a brominated precursor under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted thiophene derivatives.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2,2-difluoroacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Chlorothiophen-2-yl)-2,2-difluoroacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both a brominated thiophene ring and a difluoroacetic acid moiety
Biological Activity
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated derivative of thiophene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring both bromine and difluoroacetyl groups, suggests a diverse range of interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-yl derivatives with difluoroacetic acid under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
HeLa (Cervical cancer) | 0.89 - 9.63 | Induction of apoptosis via caspase activation |
HL-60 (Leukemia) | Not specified | Cell cycle arrest in subG0 phase |
AGS (Gastric adenocarcinoma) | Not specified | Mitochondrial membrane depolarization |
These findings suggest that compounds with similar structures may induce apoptosis through mitochondrial pathways and caspase activation, which are critical for cancer cell death.
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. Studies indicate that related compounds exhibit varying degrees of antibacterial and antifungal activity against several strains:
Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Bacillus subtilis | 22 | 40 |
Pseudomonas aeruginosa | 22 | 30 |
Candida albicans | Not specified | Not specified |
The results indicate that while some derivatives show promising antibacterial properties, further investigations are needed to establish the specific efficacy of this compound itself.
Case Studies
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Antitumor Activity : A study focusing on a series of difluorinated chalcone derivatives demonstrated their potential in inhibiting tumor growth in vivo. The compound's ability to disrupt cellular processes in cancer cells was attributed to its structural similarities with known anticancer agents.
"The anticancer effects were significant across various human cancer cell lines, highlighting the therapeutic potential of fluorinated compounds" .
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Antimicrobial Evaluation : Another research effort evaluated a range of synthesized fluorinated compounds for antimicrobial properties using standard agar diffusion methods. The results indicated that certain derivatives had comparable efficacy to established antibiotics.
"The synthesized compounds exhibited substantial antimicrobial activity against both bacterial and fungal strains" .
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-3-1-4(12-2-3)6(8,9)5(10)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGPIKMQQEGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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